molecular formula C10H7ClFN3OS B2988712 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391863-88-0

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2988712
CAS RN: 391863-88-0
M. Wt: 271.69
InChI Key: QAZRZCOXJQAXAE-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is not explicitly mentioned in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” are not explicitly stated in the sources .

Scientific Research Applications

Antimicrobial Applications

  • Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial properties. The presence of a fluorine atom in the compounds enhances antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi (Desai et al., 2013). This highlights the potential of such compounds in developing new antimicrobial agents.

Anticancer Applications

  • A study on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant anticancer activity. The synthesized compounds showed promising results against a panel of human cancer cell lines, indicating their potential in cancer therapy (Tiwari et al., 2017).

Synthetic Methodologies and Chemical Properties

  • Research on 2-halobenzoyl chlorides in the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives has contributed to the development of improved procedures for preparing intermediates and final compounds with potential biological activities. This work demonstrates the versatility of these compounds in synthetic organic chemistry (Shlenev et al., 2017).

Fluorescence Studies

  • Spectroscopic and theoretical studies have been conducted on the fluorescence effects of bio-active compounds related to 1,3,4-thiadiazole, showing the impact of molecular aggregation and amino group position on fluorescence. These findings have implications for the use of such compounds in bio-imaging and analytical applications (Matwijczuk et al., 2018).

Insecticidal Activity

  • An efficient synthesis methodology for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been developed, leading to compounds with high insecticidal activity against cotton leaf worm. This research opens up new avenues for the development of insecticides (Mohamed et al., 2020).

Future Directions

The future directions for the study and application of “2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” are not explicitly mentioned in the sources .

properties

IUPAC Name

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZRZCOXJQAXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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